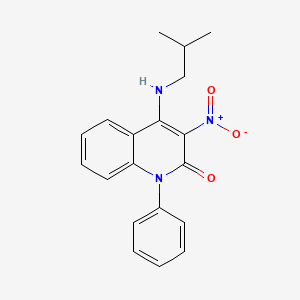
4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" is a quinoline derivative characterized by its unique substituents, contributing to its distinct chemical and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" generally involves multi-step organic synthesis techniques. One such method may include:
Nitration: : Introduction of the nitro group (-NO2) on the quinoline ring via electrophilic aromatic substitution, often using a mixture of nitric acid and sulfuric acid as the nitrating agent.
Formation of the Isobutylamino Group: : This step typically involves nucleophilic substitution reactions where isobutylamine reacts with a suitable precursor molecule, introducing the isobutylamino group at the 4-position.
Introduction of the Phenyl Group: : The phenyl group can be introduced via cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, using a phenyl halide and a palladium catalyst.
Cyclization: : The final step is often a cyclization reaction that ensures the correct formation of the quinoline skeleton, often facilitated by specific reaction conditions like heating or the use of certain solvents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow synthesis to optimize yields and reduce reaction times. High-throughput screening of reaction conditions and the use of automation can streamline the synthesis process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form different derivatives.
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : The isobutylamino group can undergo substitution reactions, potentially forming different derivatives by reacting with various electrophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: : Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products from these reactions depend on the specific reaction and conditions employed. For instance, reduction of the nitro group would yield an amine derivative, while substitution reactions could result in a wide array of functionalized quinoline derivatives.
Scientific Research Applications
"4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" has various applications in scientific research:
Biology: : Quinoline derivatives are known for their antimicrobial properties, and this compound could be explored for similar biological activities.
Industry: : Usage in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" exerts its effects involves interactions at the molecular level, often targeting specific proteins or enzymes. For instance, its nitro group may undergo bioreduction within cells, forming reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Compared to other quinoline derivatives, "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" stands out due to its specific substitutions which confer unique chemical and biological properties. Similar compounds include:
4-aminoquinoline: : Known for its antimalarial activity.
8-hydroxyquinoline: : Used for its antifungal and antibacterial properties.
Chloroquine: : Another antimalarial compound with a quinoline core.
The unique combination of the isobutylamino group, nitro group, and phenyl substitution in "this compound" potentially offers distinct advantages in its reactivity and application scope.
Properties
IUPAC Name |
4-(2-methylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)12-20-17-15-10-6-7-11-16(15)21(14-8-4-3-5-9-14)19(23)18(17)22(24)25/h3-11,13,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNKJPFZQMPRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE](/img/structure/B2981790.png)
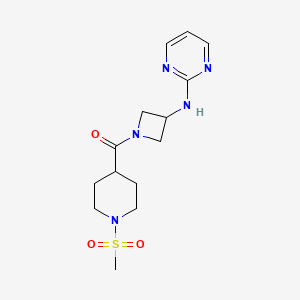
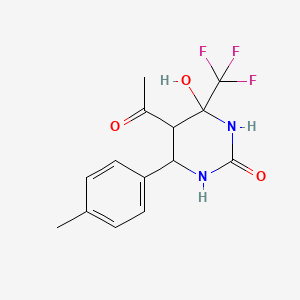
![N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2981795.png)
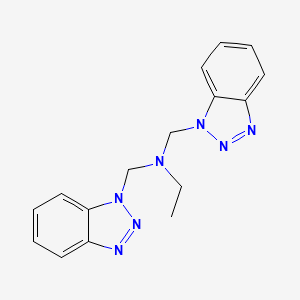
![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)
![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)
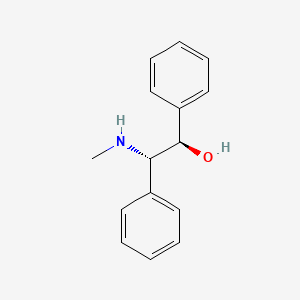


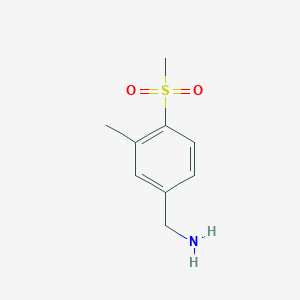
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)
